
beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DP 432 is a hexapeptide fragment from insulin.
Aplicaciones Científicas De Investigación
Insulin-Like Activities
Research has demonstrated that beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 exhibits insulin-like properties. In a study involving mice, the peptide was found to stimulate glucose incorporation into diaphragm glycogen and total lipid in adipose tissue when injected. Notably, it did not reduce plasma glucose or free fatty acid levels by itself but prevented the rise of plasma free fatty acids when administered alongside epinephrine. This indicates that the peptide may enhance insulin's effects on glucose metabolism while modulating lipolysis .
Table 1: Summary of Insulin-Like Effects
Activity | Observation |
---|---|
Glucose incorporation | Stimulated in diaphragm glycogen |
Lipid accumulation | Increased in adipose tissue |
Plasma glucose levels | No significant reduction |
Plasma free fatty acids | Prevented rise with epinephrine |
Modulation of Lipolysis
In vitro studies have shown that this compound can inhibit lipolysis stimulated by epinephrine or isoproterenol in mouse adipose tissue. When combined with insulin, it further exaggerated insulin's effects on glucose oxidation and lipolysis. This suggests that the peptide could be beneficial in managing conditions related to insulin resistance and obesity .
Potential Therapeutic Applications
The unique properties of this compound make it a candidate for therapeutic applications in metabolic disorders:
- Diabetes Management : Due to its insulin-potentiating action, this peptide could be explored as an adjunct therapy for diabetes, enhancing the efficacy of existing treatments.
- Obesity Treatment : By modulating lipid metabolism and reducing free fatty acid levels, it may help in weight management strategies.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in Endocrinology highlighted its ability to stimulate glucose metabolism and inhibit lipolysis under various conditions, reinforcing its role as an insulin-mimetic agent .
- Another investigation focused on its structural modifications to enhance stability and potency, leading to the development of more effective analogs for therapeutic use .
Propiedades
Número CAS |
57851-61-3 |
---|---|
Fórmula molecular |
C38H50N10O7 |
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1 |
Clave InChI |
KNZDISZOYWRMMC-ORYMTKCHSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CCN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
XRGFFY |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DP 432; DP-432; DP432; beta-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH2; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.